2,5-Dioxopyrrolidin-1-yl 6-(4-(dimethylamino)phenoxy)hexanoate
CAS No.:
Cat. No.: VC16184934
Molecular Formula: C18H24N2O5
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H24N2O5 |
|---|---|
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 6-[4-(dimethylamino)phenoxy]hexanoate |
| Standard InChI | InChI=1S/C18H24N2O5/c1-19(2)14-7-9-15(10-8-14)24-13-5-3-4-6-18(23)25-20-16(21)11-12-17(20)22/h7-10H,3-6,11-13H2,1-2H3 |
| Standard InChI Key | STWRAIUIKIPGIZ-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)OCCCCCC(=O)ON2C(=O)CCC2=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (2,5-dioxopyrrolidin-1-yl) 6-[4-(dimethylamino)phenoxy]hexanoate, reflects its bifunctional design:
-
Pyrrolidinone Core: A five-membered lactam ring with two ketone groups at positions 2 and 5. This moiety enhances electrophilicity, facilitating nucleophilic acyl substitution reactions.
-
Hexanoate Linker: A six-carbon chain esterified to the pyrrolidinone ring, providing flexibility and hydrophobicity.
-
4-(Dimethylamino)phenoxy Group: An aromatic ether with a tertiary amine, contributing to solubility in polar aprotic solvents and potential bioactivity .
Key Structural Identifiers:
| Property | Value |
|---|---|
| SMILES | CN(C)C1=CC=C(C=C1)OCCCCCC(=O)ON2C(=O)CCC2=O |
| InChI Key | STWRAIUIKIPGIZ-UHFFFAOYSA-N |
| XLogP3 | 1.19 (predicted) |
| Topological Polar Surface Area | 110.29 Ų |
Physical and Spectral Data
-
Solubility: Highly soluble in dimethyl sulfoxide (DMSO) and dichloromethane (DCM), with limited aqueous solubility (≤1 mg/mL).
-
Spectroscopic Signatures:
Synthesis and Optimization
Reaction Pathways
The compound is synthesized via a three-step sequence:
-
Hexanoic Acid Activation:
Hexanoic acid is converted to its N-hydroxysuccinimide (NHS) ester using bis(2,5-dioxopyrrolidin-1-yl) carbonate (CAS: 74124-79-1) in anhydrous DCM. Yields exceed 85% under catalytic triethylamine . -
Phenolic Coupling:
The NHS-activated hexanoate reacts with 4-(dimethylamino)phenol in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Microwave-assisted conditions (60°C, 30 min) reduce side-product formation. -
Purification:
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1), achieving >95% purity (HPLC).
Table 1: Optimization Parameters for Step 2
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 60°C | Maximizes coupling efficiency |
| Solvent | DCM | Prevents hydrolysis of NHS ester |
| Catalyst | EDC | 90% conversion in 30 min |
| Reaction Time | 30 min | Minimizes degradation |
Applications in Research and Industry
Pharmaceutical Conjugation
The compound’s NHS ester group enables covalent bonding with primary amines in peptides and proteins. Recent studies highlight its role in:
-
Antibody-Drug Conjugates (ADCs): Conjugation of cytotoxic payloads to monoclonal antibodies via lysine residues. For example, a 2024 study demonstrated its use in synthesizing an amatoxin analog with selective toxicity toward cancer cells .
-
Prodrug Activation: Enzymatic cleavage of the hexanoate linker releases active drugs in target tissues, reducing systemic toxicity.
Materials Science
-
Polymer Functionalization: Incorporation into poly(lactic-co-glycolic acid) (PLGA) matrices enhances drug-loading capacity by 40% compared to unmodified polymers.
-
Surface Modification: Covalent attachment to silica nanoparticles improves dispersion in organic solvents, critical for nanocomposite fabrication .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume